molecular formula C15H11ClN2O3 B5666138 N-(2-chlorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea

N-(2-chlorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea

Cat. No. B5666138
M. Wt: 302.71 g/mol
InChI Key: ABIDIIJLLWMKHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(2-chlorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea, often involves the reaction of diamines with chlorides of carbamidophosphoric acids. For example, the synthesis of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas is achieved by reacting 3,4-diaminobenzophenone with different chlorides of carbamidophosphoric acids in the presence of triethylamine at specific temperatures (Reddy, Reddy, & Raju, 2003).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(2-chlorophenyl)-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea, is characterized by specific spatial arrangements and bonding patterns. For instance, N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea exhibits a molecular structure where the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C—N bonds with respect to the urea carbonyl O atom. This arrangement forms dimers via intermolecular hydrogen bonds in the crystal structure (Yamin & Mardi, 2003).

Chemical Reactions and Properties

The chemical reactions of urea derivatives encompass a wide range of transformations, influenced by their functional groups. For instance, urea and N-methylurea can react with benzil and substituted benzils in alkaline conditions to form diphenylhydantoins through a mechanism involving rate-determining attack by the urea anion on benzil, rapid cyclization, and slow rearrangement (Butler & Leitch, 1978).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-3-1-2-4-13(12)18-15(20)17-10-6-5-9-8-21-14(19)11(9)7-10/h1-7H,8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIDIIJLLWMKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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